molecular formula C26H23N3O2 B2482377 8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-57-0

8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2482377
CAS No.: 866588-57-0
M. Wt: 409.489
InChI Key: ZVFCMRNFKOVQGC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic scaffold combining pyrazole and quinoline moieties. Its structure features:

  • 8-Methoxy substituent: Enhances electron density and may influence binding to biological targets via hydrogen bonding .
  • p-Tolyl group at position 3: A hydrophobic aryl group that may contribute to π-π stacking interactions in receptor binding .

Pyrazolo[4,3-c]quinolines are recognized for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine receptors, gamma-secretase) . The methoxy and benzyl substituents in this compound suggest tailored selectivity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

8-methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-4-8-19(9-5-17)25-23-16-29(15-18-6-10-20(30-2)11-7-18)24-13-12-21(31-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCMRNFKOVQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. Its molecular formula is C26H23N3O2, indicating a complex structure that includes methoxy and tolyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory responses.

Research indicates that this compound exhibits diverse biological activities primarily through the inhibition of topoisomerases, which are essential for DNA replication and repair. Inhibition of these enzymes can lead to cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.

Key Mechanisms:

  • Topoisomerase Inhibition: Disruption of DNA processes leading to apoptosis in cancer cells.
  • Anti-inflammatory Activity: Potential reduction of nitric oxide production and inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects through topoisomerase inhibition in various cancer cell lines.
Anti-inflammatory Inhibits LPS-stimulated nitric oxide production in RAW 264.7 cells, comparable to established inhibitors.
Structure-Activity Relationship (SAR) Substituents influence solubility and interaction with biological targets, enhancing potency and selectivity.

Case Studies and Research Findings

A variety of studies have explored the biological activity of pyrazolo[4,3-c]quinoline derivatives, including the compound :

  • Cytotoxicity Studies: In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines. For example, derivatives showed GI50 values below 8 µM across multiple cancer types, indicating strong antiproliferative effects .
  • Anti-inflammatory Effects: A study indicated that pyrazolo[4,3-c]quinoline derivatives could inhibit LPS-induced nitric oxide production with IC50 values comparable to positive controls like 1400 W. This suggests potential applications in treating inflammatory diseases .
  • Quantitative Structure–Activity Relationship (QSAR): The influence of structural modifications on biological activity was analyzed, revealing that specific substitutions could enhance or diminish the inhibitory effects on enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activities References
8-Methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (Target) 8-OCH₃; 5-(4-OCH₃-benzyl); 3-(p-tolyl) ~457.5 Anticancer, anti-inflammatory, COX-2/PDE4 inhibition
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-CH₃; 5-(4-CH₃-benzyl); 3-phenyl ~397.5 Moderate cytotoxicity, limited receptor affinity
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-OCH₃; 5-(3-CH₃-benzyl); 3-(4-F-phenyl) ~471.5 Enhanced benzodiazepine receptor binding (IC₅₀ = 12 nM)
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 8-OCH₂CH₃; 5-(3-CH₃-benzyl); 3-(4-OCH₃-phenyl) ~471.5 Improved metabolic stability (t₁/₂ > 6 hrs)
ELND006 (Gamma-secretase inhibitor) 7,8-diF; 5-(4-CF₃-phenylsulfonyl); 4-cyclopropyl ~524.5 Selective Aβ inhibition (IC₅₀ = 3.2 nM)

Substituent Effects on Pharmacological Activity

  • Methoxy vs. Methyl Groups : The target compound’s 8-methoxy and 4-methoxybenzyl groups confer higher polarity and improved solubility compared to methyl-substituted analogs (e.g., compound in ). This enhances bioavailability but may reduce blood-brain barrier penetration .
  • Fluorine Incorporation : Fluorophenyl derivatives (e.g., ) exhibit stronger receptor binding due to fluorine’s electronegativity and small atomic radius, which optimizes van der Waals interactions.
  • Ethoxy vs. Methoxy : Ethoxy-substituted analogs (e.g., ) show prolonged metabolic half-lives due to reduced oxidative dealkylation by cytochrome P450 enzymes.

Research Findings and Clinical Relevance

  • Anticancer Activity : The target compound inhibits topoisomerase I/IIα (IC₅₀ = 0.8 μM) more effectively than 8-methyl analogs (IC₅₀ = 5.2 μM), likely due to methoxy-enhanced DNA intercalation .
  • Neuroactive Potential: Unlike ELND006, which targets gamma-secretase, the 4-methoxybenzyl group in the target compound shows preliminary anxiolytic activity in rodent models (ED₅₀ = 10 mg/kg) .
  • Toxicity Profile : Methoxy-substituted derivatives exhibit lower hepatotoxicity (ALT < 50 U/L) compared to halogenated analogs (ALT > 100 U/L) .

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